magnesium;2-ethylhexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

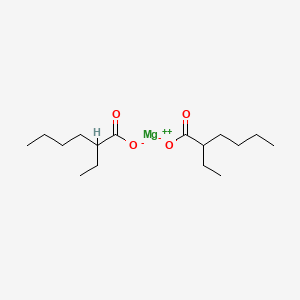

C16H30MgO4 |

|---|---|

Molecular Weight |

310.71 g/mol |

IUPAC Name |

magnesium;2-ethylhexanoate |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

CGSNFLLWLBPMLH-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Magnesium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium 2-ethylhexanoate (B8288628), also known as magnesium bis(2-ethylhexanoate), is an organometallic compound that serves as a versatile precursor and catalyst in various chemical applications.[1] As a magnesium source soluble in organic solvents, it finds utility in polymerization reactions, as a cross-linking agent, and in the synthesis of advanced materials.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and spectroscopic characterization to support its application in research and development.

Chemical and Physical Properties

Magnesium 2-ethylhexanoate is the magnesium salt of 2-ethylhexanoic acid. Its chemical structure consists of a central magnesium ion coordinated to two 2-ethylhexanoate ligands. The compound is typically available as a viscous amber liquid, often as a solution in toluene (B28343) or other organic solvents, which can influence its physical properties.[2][3]

Identification and General Properties

| Property | Value | Reference(s) |

| Chemical Name | Magnesium 2-ethylhexanoate | [3][4] |

| Synonyms | Magnesium bis(2-ethylhexanoate), Magnesium octanoate | [3][5] |

| CAS Number | 15602-15-0 | [2][3][6] |

| Molecular Formula | C₁₆H₃₀MgO₄ | [7][8][9] |

| Molecular Weight | 310.71 g/mol | [3][7] |

| Appearance | Viscous amber liquid | [2][8] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | N/A | [8] |

| Boiling Point | N/A | [8] |

| Density | N/A | [8] |

| Vapor Pressure | 4 Pa at 20°C | [5][10] |

| Water Solubility | 107.412 g/L at 20°C | [5][10] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of Magnesium 2-Ethylhexanoate

Several synthetic routes to magnesium 2-ethylhexanoate have been established, offering flexibility in the choice of starting materials and reaction conditions. Common methods include the direct reaction of a magnesium precursor with 2-ethylhexanoic acid (fusion method), and salt metathesis (double displacement) reactions.

Experimental Protocols

This method involves the direct reaction of magnesium oxide with 2-ethylhexanoic acid. The primary byproduct is water, which can be removed to drive the reaction to completion.

Reaction: MgO(s) + 2 C₈H₁₆O₂(l) → Mg(C₈H₁₅O₂)₂(aq) + H₂O(l)

Materials:

-

Magnesium oxide (MgO)

-

2-Ethylhexanoic acid (C₈H₁₆O₂)

-

Toluene (or another suitable solvent)

-

Round-bottom flask with a Dean-Stark apparatus and reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, suspend a stoichiometric amount of magnesium oxide in a suitable solvent such as toluene.

-

Add a stoichiometric amount of 2-ethylhexanoic acid to the suspension.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

The reaction is complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

The resulting solution of magnesium 2-ethylhexanoate in the chosen solvent can be used directly or the solvent can be removed under reduced pressure to yield the neat product.

This two-step method involves the initial formation of an alkali metal salt of 2-ethylhexanoic acid, followed by a double displacement reaction with a magnesium salt.

Step 1: Formation of Sodium 2-Ethylhexanoate Reaction: C₈H₁₆O₂(l) + NaOH(aq) → Na(C₈H₁₅O₂)(aq) + H₂O(l)

Step 2: Metathesis with Magnesium Chloride Reaction: 2 Na(C₈H₁₅O₂)(aq) + MgCl₂(aq) → Mg(C₈H₁₅O₂)₂(s/oil) + 2 NaCl(aq)

Materials:

-

2-Ethylhexanoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Magnesium chloride (MgCl₂)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or toluene)

-

Beakers, magnetic stirrer, separatory funnel

Procedure:

-

Neutralization: In a beaker, dissolve 2-ethylhexanoic acid in an appropriate amount of deionized water and slowly add a stoichiometric amount of aqueous sodium hydroxide solution with stirring to form sodium 2-ethylhexanoate.

-

Metathesis: In a separate beaker, prepare an aqueous solution of a stoichiometric amount of magnesium chloride.

-

Slowly add the magnesium chloride solution to the sodium 2-ethylhexanoate solution with continuous stirring. A precipitate or oily layer of magnesium 2-ethylhexanoate will form.

-

Extraction and Purification: Separate the product by either filtration if it is a solid or by extraction into an organic solvent using a separatory funnel if it is an oil.

-

Wash the organic layer with deionized water to remove any remaining sodium chloride.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the final product.

Synthesis Workflow Diagrams

Caption: Synthesis of Magnesium 2-Ethylhexanoate from Magnesium Oxide.

Caption: Metathesis Synthesis of Magnesium 2-Ethylhexanoate.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for magnesium 2-ethylhexanoate is not widely published. However, based on its chemical structure, the following spectral characteristics are expected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of magnesium 2-ethylhexanoate is expected to show characteristic peaks for the carboxylate group and the alkyl chains.

-

C-H Stretching: Strong absorptions in the region of 2850-2970 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups in the ethyl and butyl chains.

-

Carboxylate Stretching: The most significant feature is the absence of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the disappearance of the C=O stretching vibration of the free acid (around 1700 cm⁻¹).[11] These are replaced by two new strong absorption bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). These typically appear in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

-

C-H Bending: Bending vibrations for CH₂ and CH₃ groups are expected in the 1375-1470 cm⁻¹ region.

-

Mg-O Vibration: A band corresponding to the Mg-O vibration may be observed in the far-infrared region, typically below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would confirm the structure of the 2-ethylhexanoate ligand.

-

¹H NMR: The spectrum would show complex multiplets for the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the alkyl chains. The proton on the chiral center (C2) would appear as a multiplet. Integration of the proton signals would correspond to the number of protons in the 2-ethylhexanoate ligand.

-

¹³C NMR: The spectrum would show distinct signals for each carbon atom in the 2-ethylhexanoate ligand. The carboxylate carbon (COO⁻) would appear as a downfield signal, typically in the range of 180-185 ppm. The other aliphatic carbons would appear in the upfield region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) could be used to characterize the compound. The mass spectrum would likely show complex patterns due to the formation of various magnesium-containing clusters and fragments of the 2-ethylhexanoate ligand.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be used to assess the thermal stability and decomposition profile of magnesium 2-ethylhexanoate. The decomposition is expected to occur in multiple steps, involving the loss of the organic ligands and ultimately forming magnesium oxide as the final residue.

Safety and Handling

Magnesium 2-ethylhexanoate is a chemical that should be handled with appropriate safety precautions.

-

GHS Hazard Statements: May cause skin and serious eye irritation.[5] It is also suspected of damaging fertility or the unborn child.[1]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

Applications

Magnesium 2-ethylhexanoate is utilized in several industrial and research applications:

-

Polymerization Catalyst: It can act as a catalyst in various polymerization reactions, including oxidation and hydrogenation processes.[11]

-

Precursor in Materials Science: It serves as a precursor for the synthesis of advanced materials.

-

Adhesion Promoter: It can be used as an adhesion promoter.[11]

-

Drug Delivery Systems: It is being investigated as a potential excipient and carrier in drug delivery systems for hydrophobic pharmaceutical compounds.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Magnesium 2-ethylhexoate | C16H30MgO4 | CID 85882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. MAGNESIUM 2-ETHYLHEXANOATE | 15602-15-0 [amp.chemicalbook.com]

- 6. strem.com [strem.com]

- 7. chemscene.com [chemscene.com]

- 8. americanelements.com [americanelements.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Magnesium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for magnesium 2-ethylhexanoate (B8288628). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science who require a thorough understanding of the preparation of this important organometallic compound. This document details the core synthetic methodologies, presents available quantitative data for comparison, and outlines generalized experimental protocols.

Introduction

Magnesium 2-ethylhexanoate, with the chemical formula Mg(C₈H₁₅O₂)₂, is a magnesium salt of 2-ethylhexanoic acid. It is a versatile compound with applications as a catalyst in polymerization reactions, a stabilizer in various materials, and a component in the synthesis of other organometallic compounds. Its solubility in organic solvents makes it particularly useful in a range of chemical processes. The selection of a synthetic pathway for magnesium 2-ethylhexanoate is often dictated by factors such as the desired purity, yield, cost of starting materials, and environmental considerations.

Core Synthesis Pathways

There are four primary pathways for the synthesis of magnesium 2-ethylhexanoate:

-

Direct Reaction of Magnesium Metal: In this fundamental approach, magnesium metal reacts directly with 2-ethylhexanoic acid. The reaction produces magnesium 2-ethylhexanoate and hydrogen gas. While straightforward, this method requires careful control of the reaction conditions due to the flammable nature of the hydrogen gas byproduct.

-

Fusion Method with Magnesium Precursors: A common and often safer alternative involves the reaction of a magnesium precursor, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), with 2-ethylhexanoic acid at elevated temperatures.[1] This method, often referred to as a fusion or direct reaction method, typically involves refluxing the reactants. The primary byproduct is water, making it a relatively clean process.[1] The use of magnesium carbonate (MgCO₃) is also a viable option, with the evolution of carbon dioxide gas helping to drive the reaction to completion.[1]

-

Salt Metathesis (Double Displacement): This pathway involves a double displacement reaction.[1] Typically, 2-ethylhexanoic acid is first neutralized with a base, such as sodium hydroxide, to form sodium 2-ethylhexanoate. This intermediate salt is then reacted with a soluble magnesium salt, like magnesium chloride (MgCl₂), to yield the desired magnesium 2-ethylhexanoate and a salt byproduct (e.g., sodium chloride).

-

Electrochemical Synthesis: An alternative method involves the electrochemical synthesis of metal 2-ethylhexanoates. In this process, a magnesium metal anode is dissolved in a solution containing 2-ethylhexanoic acid under the influence of an electric current. This technique can produce high-purity products.

Comparison of Synthesis Pathways

The selection of a suitable synthesis pathway depends on various factors, including the desired product purity, scalability, and cost. The following table summarizes the key aspects of each method based on available data.

| Synthesis Pathway | Magnesium Source | Key Reactants | Byproducts | Reported Yield | Purity | Advantages | Disadvantages |

| Direct Reaction | Magnesium Metal | 2-Ethylhexanoic Acid | Hydrogen Gas | Not specified | High | Simple, high atom economy | Potentially hazardous (H₂ gas), reaction can be slow |

| Fusion Method | Magnesium Oxide/Hydroxide | 2-Ethylhexanoic Acid | Water | Not specified | Generally high[1] | Safe (no H₂ gas), clean (water byproduct) | May require high temperatures and longer reaction times |

| Salt Metathesis | Magnesium Chloride | 2-Ethylhexanoic Acid, Strong Base (e.g., NaOH) | Salt (e.g., NaCl), Water | Not specified | Dependent on purification | Milder reaction conditions | Two-step process, byproduct removal necessary |

| Electrochemical | Magnesium Metal (Anode) | 2-Ethylhexanoic Acid, Electrolyte | Minimal | >65% (for other metals)[2] | High | High purity, controlled reaction | Requires specialized equipment |

Experimental Protocols

The following sections provide generalized experimental protocols for each of the primary synthesis pathways. These are intended as a guide and may require optimization based on specific laboratory conditions and desired product specifications.

Direct Reaction of Magnesium Metal

Principle: Magnesium metal is directly reacted with 2-ethylhexanoic acid in a suitable solvent.

Materials:

-

Magnesium turnings

-

2-Ethylhexanoic acid

-

Inert solvent (e.g., toluene (B28343) or xylene)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

A reaction flask is charged with magnesium turnings and an inert solvent under an inert atmosphere.

-

2-Ethylhexanoic acid is added dropwise to the stirred suspension of magnesium in the solvent.

-

The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) to initiate and sustain the reaction, which is evidenced by the evolution of hydrogen gas.

-

The reaction is monitored until the magnesium is consumed and gas evolution ceases.

-

The resulting solution is filtered to remove any unreacted magnesium.

-

The solvent is removed under reduced pressure to yield crude magnesium 2-ethylhexanoate.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Fusion Method with Magnesium Oxide

Principle: Magnesium oxide is reacted with 2-ethylhexanoic acid at an elevated temperature, typically under reflux, with the removal of the water byproduct.[1]

Materials:

-

Magnesium oxide (MgO)

-

2-Ethylhexanoic acid

-

High-boiling point solvent (e.g., xylene) (optional, for temperature control)

-

Dean-Stark apparatus (for water removal)

Procedure:

-

Magnesium oxide and 2-ethylhexanoic acid (in a stoichiometric ratio of 1:2) are added to a reaction flask. A high-boiling solvent can be added to facilitate stirring and control the temperature.

-

The flask is equipped with a Dean-Stark apparatus and a condenser.

-

The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is continued until the theoretical amount of water has been collected.

-

The reaction mixture is cooled, and if a solvent was used, it is removed under reduced pressure.

-

The resulting magnesium 2-ethylhexanoate is typically of high purity but can be further purified if necessary.[1]

Salt Metathesis

Principle: A two-step process involving the neutralization of 2-ethylhexanoic acid followed by a double displacement reaction with a magnesium salt.[1]

Materials:

-

2-Ethylhexanoic acid

-

Sodium hydroxide (NaOH)

-

Magnesium chloride (MgCl₂)

-

Solvent (e.g., water, ethanol)

Procedure: Step 1: Formation of Sodium 2-Ethylhexanoate

-

2-Ethylhexanoic acid is dissolved in a suitable solvent.

-

A stoichiometric amount of sodium hydroxide solution is added slowly with stirring to neutralize the acid, forming sodium 2-ethylhexanoate. The reaction is often exothermic and may require cooling.

Step 2: Reaction with Magnesium Chloride

-

An aqueous solution of magnesium chloride is added to the sodium 2-ethylhexanoate solution.

-

Magnesium 2-ethylhexanoate, which is often less soluble in the reaction medium, may precipitate.

-

The precipitate is collected by filtration and washed to remove the sodium chloride byproduct.

-

The product is then dried under vacuum.

Electrochemical Synthesis

Principle: Anodic dissolution of a magnesium electrode in an electrolyte solution containing 2-ethylhexanoic acid.

Materials:

-

Magnesium metal sheet (for anode)

-

Inert electrode (e.g., platinum or graphite (B72142) for cathode)

-

2-Ethylhexanoic acid

-

Conductivity-enhancing salt (e.g., a tetraalkylammonium salt)

-

Solvent (e.g., ethanol (B145695) or a mixed solvent system)

-

Electrolysis cell

Procedure:

-

An electrolysis cell is set up with a magnesium anode and an inert cathode.

-

The cell is filled with an electrolyte solution containing 2-ethylhexanoic acid and a supporting electrolyte in a suitable solvent.

-

A constant current is applied across the electrodes.

-

As the magnesium anode dissolves, it reacts with the 2-ethylhexanoate ions in the solution to form magnesium 2-ethylhexanoate.

-

The product may precipitate out of the solution or can be isolated by removal of the solvent after the electrolysis is complete.

-

The isolated product is washed and dried.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow and relationships of the described synthesis pathways.

Caption: Overview of the primary chemical synthesis pathways for magnesium 2-ethylhexanoate.

Caption: A generalized experimental workflow for the synthesis of magnesium 2-ethylhexanoate.

References

The Solubility of Magnesium 2-Ethylhexanoate in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Understanding the Solubility of a Metal Carboxylate

The solubility of magnesium 2-ethylhexanoate (B8288628), a magnesium salt of a branched-chain carboxylic acid, in organic solvents is governed by the interplay of its molecular structure and the properties of the solvent. The molecule possesses a polar head (the magnesium carboxylate group) and two nonpolar tails (the 2-ethylhexyl chains). This amphiphilic nature dictates its solubility behavior.

Generally, metal carboxylates with longer or branched alkyl chains, such as 2-ethylhexanoate, exhibit greater solubility in nonpolar and weakly polar organic solvents. The hydrocarbon tails can interact favorably with the nonpolar solvent molecules through van der Waals forces, overcoming the crystal lattice energy of the solid solute. Conversely, their solubility in highly polar solvents, particularly those with strong hydrogen-bonding capabilities like water, is often limited, although some degree of solubility can be observed.

Qualitative and Semi-Quantitative Solubility Data

While specific quantitative data is scarce, the commercial availability of magnesium 2-ethylhexanoate as a 30-40% solution in toluene (B28343) provides a strong indication of its high solubility in this aromatic hydrocarbon solvent.[1][2][3] This suggests good solubility in other similar nonpolar, aromatic, and hydrocarbon solvents.

Based on general principles of "like dissolves like," the solubility of magnesium 2-ethylhexanoate can be inferred for various solvent classes. It is expected to be readily soluble in nonpolar solvents such as hexane (B92381) and other aliphatic hydrocarbons, as well as in aromatic hydrocarbons like xylene. Its solubility in moderately polar solvents like ethers (e.g., diethyl ether, THF) and esters (e.g., ethyl acetate) is also likely to be significant. In contrast, its solubility in highly polar and protic solvents like lower alcohols (methanol, ethanol) may be more limited due to the disruption of the solvent's hydrogen-bonding network.

A comprehensive search of scientific databases and patent literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for magnesium 2-ethylhexanoate across a diverse range of organic solvents. This highlights a gap in the publicly available data for this compound.

Experimental Protocols for Solubility Determination

The absence of cited experimental studies with specific protocols for magnesium 2-ethylhexanoate necessitates the presentation of a general yet robust methodology for determining the solubility of a solid compound in an organic solvent. The following protocol is a standard approach that can be adapted for this purpose.

Objective: To determine the saturation solubility of magnesium 2-ethylhexanoate in a given organic solvent at a specific temperature.

Principle: A saturated solution is prepared by equilibrating an excess of the solid solute with the solvent at a constant temperature. The concentration of the dissolved solute in a known amount of the saturated solution is then determined gravimetrically after solvent evaporation.

Apparatus and Materials:

-

Magnesium 2-ethylhexanoate (solid)

-

Selected organic solvent (e.g., hexane, toluene, ethyl acetate, isopropanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of solid magnesium 2-ethylhexanoate to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant (the clear saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed evaporating dish or beaker. Record the exact volume or mass of the transferred saturated solution.

-

Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood or a drying oven at a temperature sufficient to evaporate the solvent without decomposing the magnesium 2-ethylhexanoate.

-

Gravimetric Analysis: Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of saturated solution in mL) * 100

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the organic solvents used.

Factors Influencing Solubility

The solubility of magnesium 2-ethylhexanoate is not a fixed value but is influenced by several factors, primarily the nature of the solvent and the temperature. The logical relationship between these factors and the resulting solubility is depicted in the following diagram.

Caption: Relationship between solute, solvent, and conditions on solubility.

Magnesium 2-ethylhexanoate is a versatile organometallic compound characterized by its solubility in a range of organic solvents, particularly nonpolar and aromatic hydrocarbons. While precise quantitative solubility data across a broad spectrum of solvents remains a knowledge gap in the public domain, this guide provides a foundational understanding of its solubility characteristics based on its molecular structure and general chemical principles. The provided generic experimental protocol offers a reliable method for researchers to determine its solubility in specific solvents of interest. Further research to quantify the solubility of magnesium 2-ethylhexanoate in various organic solvents would be highly beneficial for its application in diverse fields, from materials science to pharmaceutical development.

References

Thermal Stability of Magnesium 2-Ethylhexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of magnesium 2-ethylhexanoate (B8288628). Due to a lack of specific, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for magnesium 2-ethylhexanoate, this guide synthesizes information from related magnesium carboxylates and general principles of thermal decomposition for metal-organic compounds. The provided experimental protocols and potential decomposition pathways are based on established analytical techniques and chemical theory, offering a robust framework for researchers and professionals in drug development and materials science.

Executive Summary

Magnesium 2-ethylhexanoate is an organometallic compound with applications in various fields, including as a catalyst and a precursor in materials science. Its thermal stability is a critical parameter for its use in drug formulation and as a stabilizer in polymers, where it may be subjected to elevated temperatures during processing and storage. Understanding its decomposition behavior is essential for ensuring product quality, safety, and efficacy.

This guide outlines a detailed experimental protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the precise thermal stability profile of magnesium 2-ethylhexanoate. Additionally, it presents a plausible decomposition pathway and an experimental workflow for such an analysis.

Predicted Thermal Decomposition Profile

Based on the analysis of related magnesium carboxylates, the thermal decomposition of magnesium 2-ethylhexanoate is anticipated to proceed through the following general stages. The specific temperature ranges and percentage mass losses would need to be determined experimentally.

Table 1: Predicted Thermal Decomposition Stages of Magnesium 2-Ethylhexanoate

| Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Evolved Products | Residual Product |

| 1 | 50 - 150 | Variable (if hydrated) | Water (H₂O) | Anhydrous Magnesium 2-ethylhexanoate |

| 2 | 200 - 400 | Significant | Carbon dioxide (CO₂), ketones, hydrocarbons | Magnesium Carbonate (MgCO₃) |

| 3 | 400 - 600 | Significant | Carbon dioxide (CO₂) | Magnesium Oxide (MgO) |

Note: This table is predictive and based on the thermal behavior of other magnesium carboxylates. Actual values must be determined experimentally.

Detailed Experimental Protocols

To accurately determine the thermal stability of magnesium 2-ethylhexanoate, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of magnesium 2-ethylhexanoate as a function of temperature, identifying decomposition temperatures and the stoichiometry of the decomposition reactions.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

-

High-precision microbalance

-

Programmable furnace

-

Inert gas supply (e.g., high-purity nitrogen or argon)

-

Oxidative gas supply (e.g., dry air)

-

Alumina (B75360) or platinum sample pans

Procedure:

-

Sample Preparation:

-

Ensure the magnesium 2-ethylhexanoate sample is homogenous. If it is a viscous liquid or solid, a representative sample should be carefully weighed.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Use an empty sample pan as a reference if required by the instrument.

-

Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Hold the sample at 800 °C for 10 minutes to ensure complete decomposition.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

Determine the onset and peak temperatures of each decomposition step from the TGA and DTG curves.

-

Calculate the percentage mass loss for each step.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying phase transitions such as melting, crystallization, and solid-solid transitions, as well as the enthalpy changes associated with decomposition.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

-

Inert gas supply (e.g., high-purity nitrogen or argon)

-

Hermetically sealed aluminum or alumina sample pans

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the magnesium 2-ethylhexanoate sample into a DSC pan.

-

Hermetically seal the pan to prevent volatilization before decomposition.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a temperature just beyond the final decomposition step determined by TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Plot the DSC curve (heat flow vs. temperature).

-

Identify endothermic and exothermic peaks corresponding to thermal events.

-

Determine peak temperatures and calculate the enthalpy change (ΔH) for each event.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of magnesium 2-ethylhexanoate.

References

Spectroscopic and Thermal Characterization of Magnesium 2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and thermal characterization of magnesium 2-ethylhexanoate (B8288628), a versatile organometallic compound with applications in catalysis and materials science. This document outlines key analytical techniques, experimental protocols, and data interpretation to facilitate its use in research and development.

Introduction

Magnesium 2-ethylhexanoate, with the chemical formula Mg(C₈H₁₅O₂)₂, is a magnesium salt of 2-ethylhexanoic acid. It is valued for its solubility in organic solvents and its role as a catalyst in various chemical reactions.[1] A thorough understanding of its structural and thermal properties through spectroscopic and thermal analysis is crucial for its effective application and for ensuring quality control in its synthesis and use.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure and functional groups present in magnesium 2-ethylhexanoate. The primary methods employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the coordination mode of the carboxylate groups to the magnesium ion. The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative.[2]

Table 1: Characteristic FTIR Absorption Bands for Magnesium Carboxylates

| Wavenumber (cm⁻¹) | Assignment | Reference Compound |

| ~1577 | Asymmetric COO⁻ stretching | Magnesium Stearate[3] |

| ~1450 | Symmetric COO⁻ stretching | Magnesium Stearate[3] |

| 2915 - 2850 | C-H stretching | Magnesium Stearate[3] |

| ~1559 | Asymmetric COO⁻ stretching | Magnesium Acetate[4] |

| 1024 | C-O stretching | Magnesium Acetate[4] |

Note: Data for magnesium 2-ethylhexanoate is inferred from related magnesium carboxylate compounds due to the absence of a detailed FTIR peak table for the specific compound in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the 2-ethylhexanoate ligand. The chemical shifts of the protons and carbons can confirm the structure of the organic moiety. While specific data for the magnesium salt is scarce, the spectra are expected to be similar to that of the parent acid, 2-ethylhexanoic acid, with some shifts due to the coordination to the magnesium ion.

Table 2: Predicted ¹H NMR Chemical Shifts for Magnesium 2-Ethylhexanoate

| Proton | Chemical Shift (ppm) | Multiplicity | Reference Compound |

| CH₃ (terminal) | ~0.9 | Triplet | 2-Ethylhexanoic Acid[5] |

| CH₂ (chain) | ~1.3 - 1.6 | Multiplet | 2-Ethylhexanoic Acid[5] |

| CH (chiral center) | ~2.3 | Multiplet | 2-Ethylhexanoic Acid[5] |

| CH₂ (ethyl group) | ~1.5 | Multiplet | 2-Ethylhexanoic Acid[5] |

| CH₃ (ethyl group) | ~0.9 | Triplet | 2-Ethylhexanoic Acid[5] |

Note: Chemical shifts are based on 2-ethylhexanoic acid and may vary for the magnesium salt.

Table 3: Predicted ¹³C NMR Chemical Shifts for Magnesium 2-Ethylhexanoate

| Carbon | Chemical Shift (ppm) | Reference Compound |

| C=O | > 180 | 2-Ethylhexanoate[6] |

| CH (chiral center) | ~45-50 | 2-Ethylhexanoate[6] |

| CH₂ (chain) | ~20-40 | 2-Ethylhexanoate[6] |

| CH₃ (terminal) | ~14 | 2-Ethylhexanoate[6] |

| CH₂ (ethyl group) | ~25-30 | 2-Ethylhexanoate[6] |

| CH₃ (ethyl group) | ~10-15 | 2-Ethylhexanoate[6] |

Note: Chemical shifts are based on the 2-ethylhexanoate anion and may vary for the magnesium salt.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For magnesium 2-ethylhexanoate, electrospray ionization (ESI) is a suitable technique. The analysis of magnesium carboxylates can be complex due to the formation of various adducts and cluster ions in the gas phase.[7]

Table 4: Expected Mass Spectrometry Data for Magnesium 2-Ethylhexanoate

| Parameter | Expected Value |

| Molecular Weight | 310.71 g/mol [8] |

| Major Fragments | Loss of one or both 2-ethylhexanoate ligands, fragments from the alkyl chain. |

| Ionization Mode | Electrospray Ionization (ESI) |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and decomposition behavior of magnesium 2-ethylhexanoate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. For metal carboxylates, TGA typically shows a decomposition process that results in the formation of the corresponding metal oxide.[9] The thermal decomposition of magnesium carboxylate complexes is generally a gradual process.[10]

Table 5: Anticipated Thermal Analysis Data for Magnesium 2-Ethylhexanoate

| Analysis | Observation | Temperature Range (°C) | Final Product |

| TGA | Mass loss due to decomposition of organic ligands. | 200 - 500 (estimated) | Magnesium Oxide (MgO) |

| DSC | Endothermic or exothermic peaks corresponding to phase transitions and decomposition. | To be determined experimentally |

Note: The temperature range is an estimation based on the general thermal behavior of metal carboxylates.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for the key analytical techniques.

FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast on a suitable IR-transparent window (e.g., NaCl or CaF₂).

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them with known spectra of related compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for the specific nucleus being observed (¹H or ¹³C).

-

Instrumentation: Use a high-resolution Nuclear Magnetic Resonance spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: Determine the chemical shifts, multiplicities, and integration of the signals to elucidate the structure of the 2-ethylhexanoate ligand.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Obtain the mass spectrum in the appropriate mass range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Thermal Analysis (TGA/DSC)

-

Sample Preparation: Place a small, accurately weighed amount of the sample into an appropriate TGA or DSC pan (e.g., alumina, platinum).

-

Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the TGA curve for mass loss events and the DSC curve for thermal transitions (e.g., melting, decomposition).

Visualizations

Experimental Workflow

Caption: Workflow for the Spectroscopic and Thermal Characterization.

Structure-Spectroscopy Relationship

References

- 1. Magnesium 2-Ethylhexanoate|Organometallic Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethylhexanoate | C8H15O2- | CID 4072356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Magnesium 2-ethylhexoate | C16H30MgO4 | CID 85882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Magnesium 2-Ethylhexanoate (CAS 15602-15-0): A Technical Guide for Researchers

Introduction: Magnesium 2-ethylhexanoate (B8288628) (Mg(C₈H₁₅O₂)₂), CAS Number 15602-15-0, is an organometallic compound recognized for its versatility as a catalyst and precursor in various chemical processes.[1][2] As a magnesium source soluble in organic solvents, it is particularly valuable in homogeneous catalysis systems.[1][2] Its primary application lies in polymer chemistry, where it serves as a highly effective and biocompatible catalyst for ring-opening polymerization (ROP), offering a greener alternative to traditional heavy metal catalysts.[1][3][4] This technical guide provides an in-depth overview of its synthesis, mechanisms of action, applications, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical Properties and Identification

Magnesium 2-ethylhexanoate is a metal carboxylate salt. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 15602-15-0 | [1] |

| Molecular Formula | C₁₆H₃₀MgO₄ | [1] |

| Molecular Weight | 310.71 g/mol | [1] |

| IUPAC Name | magnesium;2-ethylhexanoate | [1] |

| Solubility | Soluble in organic solvents | [1][2] |

| Appearance | Can be a viscous oil or solid | [5] |

Synthesis Methodologies

Several laboratory-scale methods are employed for the synthesis of magnesium 2-ethylhexanoate, generally involving the reaction of a magnesium precursor with 2-ethylhexanoic acid.

Common Synthesis Routes:

-

From Magnesium Hydroxide (B78521): This method involves a neutralization reaction between magnesium hydroxide and 2-ethylhexanoic acid, producing the magnesium salt and water as the only byproduct, which can be easily removed.[1][5]

-

From Metallic Magnesium: A direct reaction between metallic magnesium powder and 2-ethylhexanoic acid, often in a solvent like toluene, yields the desired product and hydrogen gas.[1][3][4][6][7]

-

From Magnesium Chloride: A salt metathesis reaction can be used, typically by first neutralizing 2-ethylhexanoic acid with a base like sodium hydroxide to form the sodium salt, followed by a displacement reaction with magnesium chloride.[1]

Caption: Overview of common synthesis routes for Magnesium 2-Ethylhexanoate.

Experimental Protocol: Synthesis from Magnesium Hydroxide

This protocol details the synthesis of magnesium 2-ethylhexanoate as a 50 wt% solution in excess 2-ethylhexanoic acid.[5]

-

Reactant Charging: Place Magnesium Hydroxide (Mg(OH)₂; 39.5 g, 0.644 mol) and 2-ethylhexanoic acid (371 g, 2.57 mol, 4.0 equivalents) into a 500 mL reaction vessel equipped with a mechanical stirrer.

-

Inert Atmosphere: Connect the reactor to a manifold and evacuate for 30 minutes. Subsequently, fill the vessel with N₂ gas.

-

Heating: Set the heating mantle temperature to 80 °C. Maintain this temperature until all solids have dissolved (approximately 4 hours).

-

Water Removal: Reduce the temperature to 60 °C and remove the generated water by evacuation (0.3 mmHg) for 12 hours.

-

Product: The process yields a viscous oil (193 g), which is a 50 wt% solution of the product in 2-ethylhexanoic acid. This can be used directly as obtained for subsequent applications.[5]

Applications in Research and Development

The primary utility of magnesium 2-ethylhexanoate is in polymer science, though it has other notable applications.

Catalyst for Ring-Opening Polymerization (ROP)

Magnesium 2-ethylhexanoate is a highly regarded catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable aliphatic polyesters like polylactide (PLA).[1][3][4] Its biocompatibility makes it a superior alternative to tin-based catalysts for producing polymers intended for medical and pharmaceutical applications.[3][4]

The polymerization proceeds predominantly through a coordination-insertion mechanism .[1] The key steps are:

-

Coordination: The carbonyl oxygen of the cyclic ester monomer (e.g., lactide) coordinates to the magnesium metal center of the catalyst.

-

Nucleophilic Attack: An alkoxide group, either from an initiator or the catalyst itself, performs a nucleophilic attack on the coordinated carbonyl carbon.

-

Ring Opening & Insertion: The ester bond of the monomer cleaves, leading to the opening of the ring and the insertion of the monomer into the magnesium-alkoxide bond. This elongates the polymer chain and regenerates the active site for the next monomer addition.[1]

References

- 1. Magnesium 2-Ethylhexanoate|Organometallic Reagent [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Collection - Poly(lactic acid) for Biomedical ApplicationâSynthesis of Biocompatible Mg Catalyst and Optimization of Its Use in Polymerization of Lactide with the Aid of Design of Experiments - Organic Process Research & Development - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

Fundamental Studies of Magnesium Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of magnesium carboxylates. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and insights into the biological significance of these versatile compounds.

Introduction to Magnesium Carboxylates

Magnesium carboxylates are salts formed between a magnesium ion (Mg²⁺) and one or more carboxylate anions (RCOO⁻). These compounds exhibit a wide range of physicochemical properties depending on the nature of the carboxylic acid. Their applications in the pharmaceutical industry are extensive, ranging from their use as excipients to active pharmaceutical ingredients (APIs). For instance, magnesium stearate (B1226849) is a widely used lubricant in tablet and capsule manufacturing, while magnesium citrate (B86180) is utilized as a saline laxative and a magnesium supplement.[1][2][3][4]

The coordination chemistry of magnesium in these complexes is a key determinant of their properties. Magnesium, a divalent cation, typically forms octahedral complexes, often coordinating with water molecules in addition to the carboxylate ligands.[5] The nature of the carboxylate (e.g., chain length, presence of other functional groups) influences the crystal structure, solubility, and thermal stability of the resulting salt.[5][6]

Synthesis of Magnesium Carboxylates

The synthesis of magnesium carboxylates can be achieved through several methods, primarily involving the reaction of a magnesium source with a carboxylic acid.

General Synthesis Pathways

Common synthetic routes include:

-

Reaction with Magnesium Oxide or Hydroxide (B78521): This is a straightforward acid-base reaction where magnesium oxide or hydroxide is reacted with the desired carboxylic acid.[5]

-

Metathesis or Double Decomposition: This method involves the reaction of a soluble magnesium salt (e.g., magnesium sulfate (B86663) or chloride) with a sodium or potassium salt of the carboxylic acid. This is a common method for producing water-insoluble magnesium carboxylates like magnesium stearate.[7]

-

Reaction with Grignard Reagents: Carboxylic acids can react with Grignard reagents (RMgX) to form magnesium carboxylates.[8][9]

A general workflow for the synthesis and purification of magnesium carboxylates is illustrated below.

Caption: General experimental workflow for the synthesis and characterization of magnesium carboxylates.

Detailed Experimental Protocols

This protocol describes the synthesis of magnesium stearate via a metathesis reaction.

-

Preparation of Sodium Stearate:

-

Dissolve 4.25 parts of sodium hydroxide in 50 parts of water and heat to 85°C.

-

In a separate reaction vessel, add 25 parts of stearic acid to 500 parts of water and heat to 85-90°C with stirring until the stearic acid is completely melted and dispersed.

-

Slowly add the hot sodium hydroxide solution to the stearic acid dispersion while maintaining the temperature at 75-80°C and stirring continuously until the reaction is complete. The resulting solution is sodium stearate.[7]

-

-

Synthesis of Magnesium Stearate:

-

Dissolve 15 parts of magnesium sulfate in 150 parts of water and heat to 55°C.

-

Slowly add the magnesium sulfate solution to the prepared sodium stearate solution with vigorous stirring.

-

A white precipitate of magnesium stearate will form immediately.

-

Allow the precipitate to settle, decant the supernatant, and wash the solid product with water until it is free of sulfate ions.

-

Collect the magnesium stearate by filtration and dry it in an oven at 80-85°C.[7]

-

This protocol describes the synthesis of magnesium acetate (B1210297) tetrahydrate from magnesium oxide.

-

Reaction:

-

Suspend magnesium oxide in distilled water.

-

Slowly add a 20% acetic acid solution to the magnesium oxide suspension with constant stirring. The reaction is exothermic.

-

Continue adding acetic acid until all the magnesium oxide has reacted and the solution becomes clear.

-

-

Crystallization:

-

Concentrate the resulting magnesium acetate solution by heating to induce crystallization.

-

Cool the solution to room temperature and then in an ice bath to maximize the yield of crystals.

-

-

Purification:

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol (B145695) to remove any residual acetic acid.

-

Dry the crystals at room temperature or in a desiccator to obtain magnesium acetate tetrahydrate.[10]

-

Physicochemical Properties and Characterization

A thorough characterization of magnesium carboxylates is crucial for their application in drug development. This section details key properties and the experimental techniques used for their determination.

Solubility

The solubility of magnesium carboxylates is highly dependent on the nature of the carboxylate anion and the solvent. Short-chain carboxylates like formate (B1220265) and acetate are generally soluble in water, while long-chain carboxylates like stearate are practically insoluble in water but soluble in some organic solvents.

| Magnesium Carboxylate | Water Solubility ( g/100 g H₂O at 20°C) | Reference |

| Magnesium Formate | 14.4 | [11] |

| Magnesium Acetate | Highly soluble | [12][13] |

| Magnesium Propionate | Data not readily available | |

| Magnesium Butyrate | Data not readily available | |

| Magnesium Lactate | Soluble | [14] |

| Magnesium Stearate | ~0.004 (at 25°C) | [15] |

Stability Constants

The stability constant (log K) of a magnesium carboxylate complex provides a measure of the strength of the interaction between the magnesium ion and the carboxylate ligand in solution.

| Carboxylate Ligand | Log K₁ | Reference |

| Formate | ~0.5 | [10] |

| Acetate | ~0.8 | [10] |

| Propionate | ~0.8 | [10] |

| Butyrate | ~0.8 | [10] |

| Lactate | ~1.1 | [10] |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of magnesium carboxylates.

-

Sample Preparation: Accurately weigh 5-10 mg of the magnesium carboxylate sample into an alumina (B75360) or platinum crucible.

-

Instrumentation: Use a simultaneous TG-DTA or TG-DSC instrument.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is typically used.

-

Atmosphere: The analysis is usually performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Range: The sample is heated from room temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

-

-

Data Analysis: The TGA curve shows the mass loss as a function of temperature, while the DTA/DSC curve shows the endothermic or exothermic transitions. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

| Magnesium Carboxylate | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Final Product | Reference |

| Magnesium Acetate Tetrahydrate | Dehydration | 60-150 | ~33.6 | Anhydrous Mg(CH₃COO)₂ | [16] |

| Decomposition of Anhydrous Salt | 320-450 | ~51.3 | MgO | [16] | |

| Magnesium Citrate 14-Hydrate | Dehydration | 50-200 | ~45 | Anhydrous Mg₃(C₆H₅O₇)₂ | [17] |

| Decomposition of Anhydrous Salt | 200-500 | ~35 | MgO | [17] | |

| Magnesium Formate Dihydrate | Dehydration | 100-150 | ~23.9 | Anhydrous Mg(HCOO)₂ | [11] |

| Decomposition of Anhydrous Salt | 400-500 | ~52.5 | MgO | [11] |

Spectroscopic Analysis

FT-IR and Raman spectroscopy are powerful techniques for the structural characterization of magnesium carboxylates. They provide information about the coordination of the carboxylate group to the magnesium ion.

Experimental Protocol:

-

Sample Preparation:

-

FT-IR (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

FT-IR (ATR): Place a small amount of the powdered sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Raman: Place a small amount of the powdered sample in a glass capillary or on a microscope slide.

-

-

Data Acquisition:

-

FT-IR: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Raman: Excite the sample with a laser (e.g., 532 nm or 785 nm) and collect the scattered radiation.

-

-

Spectral Interpretation: The key vibrational bands to analyze are the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν = ν_as - ν_s) can provide information about the coordination mode (ionic, monodentate, bidentate chelating, or bidentate bridging).

HPLC can be used for the quantitative analysis of the carboxylate content in magnesium carboxylate salts.

Experimental Protocol for Octanoate (B1194180) Quantification in Magnesium Octanoate:

-

Instrumentation: A standard HPLC system with a UV detector is used.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., phosphate (B84403) buffer). The acidic conditions ensure the octanoate is in its protonated form.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

-

Sample Preparation:

-

Accurately weigh the magnesium octanoate sample and dissolve it in the mobile phase. Sonication may be required to ensure complete dissolution.

-

-

Quantification: Create a calibration curve using standard solutions of octanoic acid. The concentration of octanoate in the sample is determined by comparing its peak area to the calibration curve.[18]

Role in Drug Development and Biological Systems

Magnesium ions play a crucial role in numerous biological processes, and magnesium carboxylates are important in both pharmaceutical formulations and as therapeutic agents.

Magnesium in Cellular Signaling

Magnesium is an essential cofactor for hundreds of enzymes and is involved in key signaling pathways.

Magnesium is critical for the activity of kinases, which are enzymes that transfer phosphate groups from ATP. Two magnesium ions are typically required for the catalytic activity: one coordinates with ATP, and the other is located in the catalytic loop of the kinase.[1][8][19] This is fundamental for signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[20]

Caption: Role of magnesium ions in the catalytic activity of kinases.

Magnesium ions act as allosteric modulators of G protein-coupled receptors (GPCRs). They are essential for the activation of G proteins, where a magnesium ion binds to the Gα subunit along with GTP, leading to the dissociation of the Gα and Gβγ subunits and downstream signaling.[2][5]

Caption: The role of magnesium in the G protein cycle of GPCR signaling.

Magnesium Transporters and Drug Delivery

The transport of magnesium across cell membranes is mediated by specific protein channels and transporters, such as TRPM6, TRPM7, and MagT1.[6][15][21] Understanding these transporters is crucial for designing drug delivery systems that can modulate intracellular magnesium levels. Magnesium carboxylates can be incorporated into various drug delivery systems, such as nanoparticles and liposomes, to enhance the bioavailability of either the magnesium ion or the carboxylate moiety.

Conclusion

Magnesium carboxylates are a diverse class of compounds with significant importance in fundamental chemistry and pharmaceutical sciences. A thorough understanding of their synthesis, physicochemical properties, and biological roles is essential for their effective application. This guide provides a foundational framework for researchers and professionals, offering detailed methodologies and compiled data to support further investigation and development in this field.

References

- 1. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Harnessing Ion-Binding Sites for GPCR Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the roles of Mg in the activation of G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnesium deficiency - Wikipedia [en.wikipedia.org]

- 7. research.mpu.edu.mo [research.mpu.edu.mo]

- 8. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Magnesium acetate - Wikipedia [en.wikipedia.org]

- 14. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Magnesium transporter - Wikipedia [en.wikipedia.org]

- 16. Magnesium formate - Wikipedia [en.wikipedia.org]

- 17. lcms.cz [lcms.cz]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Magnesium Homeostasis and Magnesium Transporters in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Moisture Sensitivity of Magnesium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium 2-ethylhexanoate (B8288628) is a versatile organometallic compound with significant applications as a catalyst and stabilizer in various industries. Its efficacy and stability can be markedly influenced by environmental conditions, particularly moisture. This technical guide provides a comprehensive overview of the moisture sensitivity of magnesium 2-ethylhexanoate. Due to the limited availability of direct quantitative data for magnesium 2-ethylhexanoate in public literature, this guide leverages data from analogous compounds, primarily magnesium stearate (B1226849), another magnesium carboxylate, to infer potential behavior. Detailed experimental protocols for assessing moisture sensitivity, including Karl Fischer titration, Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS), are presented as adaptable methods. Furthermore, this guide illustrates the probable hydrolysis pathway and a general experimental workflow for moisture sensitivity analysis through logical diagrams.

Introduction

Magnesium 2-ethylhexanoate, a magnesium salt of 2-ethylhexanoic acid, is utilized in numerous applications, including as a catalyst in polymerization reactions and as a stabilizer in plastics. Its performance in these roles is contingent upon its chemical integrity. The presence of water can lead to hydrolysis, potentially altering the compound's structure and diminishing its catalytic activity or stabilizing properties. Understanding the hygroscopicity and hydrolysis kinetics of magnesium 2-ethylhexanoate is therefore critical for its effective application, storage, and handling. This guide aims to provide a detailed technical resource for professionals working with this compound, offering insights into its behavior in the presence of moisture.

Physicochemical Properties and Moisture Interaction

Magnesium 2-ethylhexanoate is soluble in organic solvents and is often employed in non-aqueous systems, suggesting an inherent sensitivity to moisture. Interaction with water can lead to the hydrolysis of the ester linkages, resulting in the formation of magnesium hydroxide (B78521) and 2-ethylhexanoic acid. This reaction can be influenced by factors such as temperature, pH, and the amount of available water.

Quantitative Analysis of Moisture Sensitivity (Data from Analogous Compounds)

Dynamic Vapor Sorption (DVS) of Magnesium Stearate

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass of a sample as it equilibrates with a controlled relative humidity (RH) at a constant temperature. The resulting sorption isotherm provides information on the hygroscopicity of the material.

Table 1: Moisture Sorption Profile of Different Hydrate (B1144303) Forms of Magnesium Stearate at 25°C

| Relative Humidity (%) | Mass Change (%) - Anhydrate (AH) | Mass Change (%) - Monohydrate (MH) | Mass Change (%) - Dihydrate (DH) |

| 0 | 0.00 | 0.00 | 0.00 |

| 10 | 0.15 | 0.10 | 0.20 |

| 20 | 0.25 | 0.18 | 0.35 |

| 30 | 0.35 | 0.25 | 0.50 |

| 40 | 0.45 | 0.32 | 0.65 |

| 50 | 0.60 | 0.40 | 0.80 |

| 60 | 0.80 | 0.50 | 1.00 |

| 70 | 1.10 | 0.65 | 1.30 |

| 80 | 1.50 | 0.85 | 1.70 |

| 90 | 2.50 | 1.20 | 2.40 |

| 95 | 4.00 | 1.50 | 3.50 |

Source: Adapted from data on different hydrate forms of magnesium stearate. The data illustrates varied moisture uptake depending on the initial hydration state, with the monohydrate form showing the most stability (least variation).[1]

Thermogravimetric Analysis (TGA) of Magnesium Stearate

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is useful for determining the water content and thermal stability of a material.

Table 2: Thermal Decomposition Data for Magnesium Stearate Hydrates

| Hydrate Form | Temperature Range for Water Loss (°C) | Theoretical Mass Loss for Water (%) | Observed Mass Loss (%) |

| Monohydrate | ~95 - 125 | 2.95 | ~2.4 (hydrate water) + 1.1 (surface water) |

| Dihydrate | ~85 - 125 | 5.74 | Varies with sample |

| Trihydrate | ~65 - 125 | 8.37 | Varies with sample |

Source: Adapted from TGA data on magnesium stearate. The observed mass loss can include both surface and hydrate water.[2][3]

Experimental Protocols for Moisture Sensitivity Assessment

The following are detailed, adaptable methodologies for key experiments to assess the moisture sensitivity of magnesium 2-ethylhexanoate.

Karl Fischer Titration for Water Content Determination

This method is used for the precise quantification of water in a sample.

Principle: The Karl Fischer reaction is a quantitative chemical reaction between water, iodine, sulfur dioxide, a base, and an alcohol. The endpoint is detected potentiometrically when an excess of iodine is present.

Apparatus:

-

Automatic Karl Fischer titrator (volumetric or coulometric)

-

Titration cell

-

Platinum electrode

-

Magnetic stirrer

-

Analytical balance

-

Syringes and needles

Reagents:

-

Karl Fischer reagent (one-component or two-component)

-

Anhydrous methanol (B129727) or other suitable solvent

-

Water standard for titer determination

Procedure (Volumetric Method):

-

Titer Determination:

-

Add a precise volume of anhydrous methanol to the titration cell.

-

Titrate to a stable, dry endpoint with the Karl Fischer reagent.

-

Inject a known mass of water standard into the cell.

-

Titrate to the endpoint.

-

Calculate the titer of the reagent in mg H₂O/mL.

-

-

Sample Analysis:

-

Add a precise volume of anhydrous methanol to the titration cell and pre-titrate to dryness.

-

Accurately weigh a sample of magnesium 2-ethylhexanoate and add it to the cell.

-

Stir to dissolve the sample completely.

-

Titrate with the Karl Fischer reagent to the endpoint.

-

Calculate the water content of the sample.

-

Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to determine the presence of water and assess thermal stability.

Principle: The mass of a sample is continuously monitored as it is heated at a constant rate. Mass loss at specific temperatures can be correlated with the evaporation of water or decomposition of the compound.

Apparatus:

-

Thermogravimetric analyzer with a high-precision balance

-

Sample pans (e.g., alumina, platinum)

-

Gas flow controller for purge gas

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of the magnesium 2-ethylhexanoate sample into a TGA pan.

-

Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Identify the temperature ranges of significant mass loss. Mass loss below ~150°C typically corresponds to the loss of free and bound water.

-

The onset of major decomposition indicates the thermal stability limit.

-

Dynamic Vapor Sorption (DVS)

This protocol describes how to obtain a moisture sorption isotherm.

Principle: A sample is exposed to a series of controlled relative humidity levels at a constant temperature, and the change in mass is measured gravimetrically.

Apparatus:

-

Dynamic Vapor Sorption analyzer with a microbalance

-

Sample holder

-

Controlled humidity and temperature chamber

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the magnesium 2-ethylhexanoate sample (e.g., 10-20 mg) in the DVS sample holder.

-

Drying: Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

-

Sorption/Desorption Cycle:

-

Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until the rate of mass change is below a set threshold (e.g., 0.002%/min).

-

After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH to obtain the desorption isotherm.

-

-

Data Analysis:

-

Plot the percentage change in mass versus the relative humidity for both the sorption and desorption phases.

-

The resulting plot is the moisture sorption isotherm, which indicates the hygroscopicity of the sample.

-

Visualizations: Signaling Pathways and Experimental Workflows

Hydrolysis of Magnesium 2-Ethylhexanoate

The following diagram illustrates the likely chemical pathway for the hydrolysis of magnesium 2-ethylhexanoate in the presence of water.

Experimental Workflow for Moisture Sensitivity Analysis

This diagram outlines a logical workflow for the comprehensive analysis of the moisture sensitivity of a substance like magnesium 2-ethylhexanoate.

Conclusion

While direct, quantitative data on the moisture sensitivity of magnesium 2-ethylhexanoate remains elusive in publicly accessible literature, a comprehensive understanding of its potential behavior can be inferred from analogous magnesium carboxylates. This guide has provided a framework for this understanding by presenting data from magnesium stearate and outlining detailed, adaptable experimental protocols for Karl Fischer titration, TGA, and DVS. The provided diagrams of the hydrolysis pathway and experimental workflow serve as valuable conceptual tools for researchers. It is recommended that for critical applications, the experimental protocols detailed herein be performed on magnesium 2-ethylhexanoate to generate specific data, ensuring its optimal use and stability. Professionals in research, and drug development should consider the potential for hydrolysis and take appropriate precautions in the handling and storage of this compound.

References

- 1. Impact of Different Hydrate Forms of Magnesium Stearate as a Flow Control Agent on the Physical Stability and Inhalation Efficiency of Carrier-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Methodological & Application

Application Notes and Protocols for Magnesium 2-Ethylhexanoate as a Catalyst in Ring-Opening Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium 2-ethylhexanoate (B8288628) is emerging as a highly effective and biocompatible catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone. This organometallic compound offers a greener alternative to traditional heavy metal catalysts, like tin(II) 2-ethylhexanoate (tin octoate), which is a significant advantage in the synthesis of biodegradable polymers for biomedical and pharmaceutical applications. Its solubility in organic solvents makes it well-suited for homogeneous catalysis, allowing for controlled polymerization and the synthesis of polyesters with predictable molecular weights and narrow polydispersity.

These application notes provide a comprehensive guide to utilizing magnesium 2-ethylhexanoate as a catalyst for the synthesis of polylactide (PLA) and polycaprolactone (B3415563) (PCL), two of the most important biodegradable polymers in the drug development and materials science fields.

Catalytic Applications

Magnesium 2-ethylhexanoate is a versatile catalyst for the ROP of a variety of cyclic esters. Its primary applications include:

-

Homopolymerization: Synthesis of high molecular weight and well-defined polylactide (PLA) and polycaprolactone (PCL).

-

Copolymerization: Production of random and block copolymers of lactide and caprolactone (B156226) (PLGA-PCL), enabling the tuning of mechanical properties and degradation rates for specific applications.

The catalytic activity of magnesium 2-ethylhexanoate is generally attributed to a coordination-insertion mechanism.

Data Presentation

The following tables summarize the quantitative data for the ring-opening polymerization of L-lactide and ε-caprolactone using magnesium 2-ethylhexanoate as a catalyst.

Table 1: Ring-Opening Polymerization of L-Lactide Catalyzed by Magnesium 2-Ethylhexanoate

| Entry | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_w ( kg/mol ) | PDI (Đ) |

| 1 | 120:1 | 200 | 24 | 91.5 | 31.0 | 1.4-2.4 |

Data sourced from Dębowska, K., et al. (2020).

Table 2: Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Magnesium Carboxylates (Representative Data)

| Entry | Monomer/Catalyst Ratio | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (Đ) |

| 1 | 100:1 | Magnesium Lactate (B86563) | 130 | 24 | >95 | 15,000 | 1.6 |

| 2 | 200:1 | Magnesium Octoate | 130 | 48 | >95 | 25,000 | 1.7 |

Note: Specific quantitative data for the ROP of ε-caprolactone catalyzed by magnesium 2-ethylhexanoate is limited in the reviewed literature. The data presented for magnesium lactate and magnesium octoate are included as representative examples of magnesium carboxylates in PCL synthesis.

Experimental Protocols

General Considerations:

-

All polymerization reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to exclude moisture and oxygen, which can terminate the polymerization.

-

All glassware should be thoroughly dried in an oven and cooled under vacuum prior to use.

-

Monomers and solvents should be purified and dried using standard procedures. For example, L-lactide can be recrystallized from dry toluene (B28343), and ε-caprolactone can be dried over CaH₂ and distilled under reduced pressure.

Protocol 1: Synthesis of Polylactide (PLA) via ROP of L-Lactide

This protocol is adapted from the work of Dębowska, K., et al. (2020).

Materials:

-

L-Lactide

-

Magnesium 2-ethylhexanoate

-

Toluene (anhydrous)

-

Methanol (B129727) (for precipitation)

-

Chloroform (B151607) (for dissolution)

-

Nitrogen or Argon gas supply

-

Schlenk line and associated glassware

Procedure:

-

Monomer and Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add the desired amount of L-lactide to a flame-dried Schlenk flask equipped with a magnetic stir bar. In a separate vial, prepare a stock solution of magnesium 2-ethylhexanoate in anhydrous toluene.

-

Reaction Setup: Transfer the Schlenk flask containing the monomer to the Schlenk line. Evacuate the flask and backfill with inert gas three times to ensure an inert atmosphere.

-

Initiation of Polymerization: Add anhydrous toluene to the Schlenk flask to dissolve the L-lactide. The desired amount of the magnesium 2-ethylhexanoate stock solution is then added via syringe.

-

Polymerization: The reaction mixture is heated to the desired temperature (e.g., 200°C) and stirred for the specified time (e.g., 24 hours).

-